Paramethasone

Content Navigation

Formulating a corticosteroid with zero mineralocorticoid activity while maintaining intermediate potency and HPA axis safety is challenging. Paramethasone (CAS 53-33-8) solves this:

- Zero sodium retention-6α-fluoro,16α-methyl; safe for CV/renal.

- 2.5× potency vs. prednisolone → 60% lower API loading in creams/ophthalmics.

- 36-54 h half-life → alternate-day dosing for chronic rheumatology.

- GMP-grade; supplied with CoA and stability data.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

1.45e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

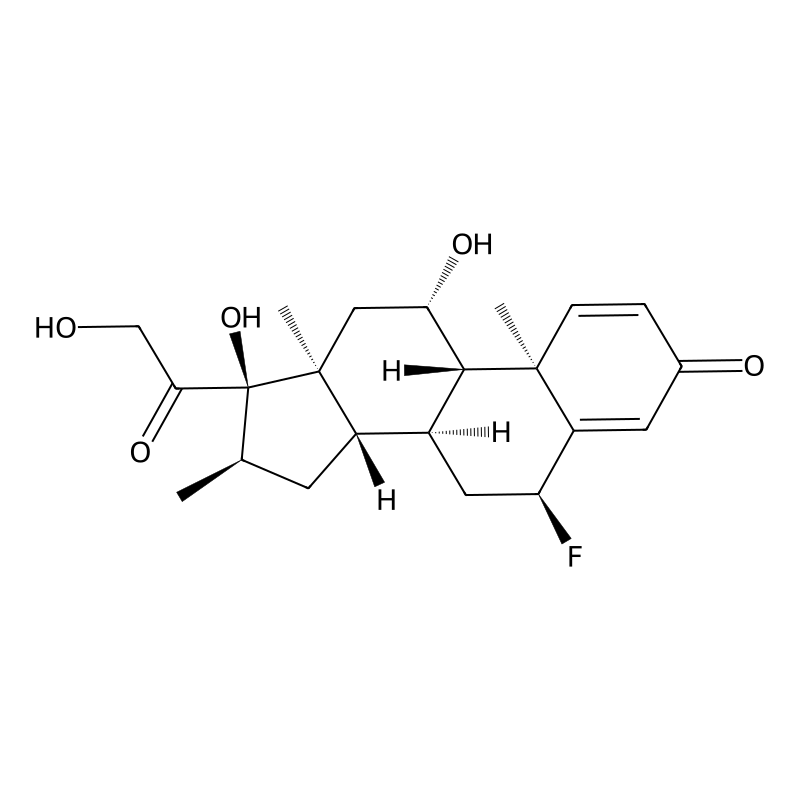

Paramethasone is a synthetic, fluorinated corticosteroid characterized by a 6α-fluoro and 16α-methyl substitution on the steroid nucleus[1]. These structural modifications confer a high affinity for the glucocorticoid receptor while virtually abolishing mineralocorticoid activity. In procurement and formulation contexts, Paramethasone serves as an intermediate-to-long-acting active pharmaceutical ingredient (API), providing a biological half-life of 36 to 54 hours. It is primarily selected for applications requiring potent anti-inflammatory and immunosuppressive action without the sodium-retaining liabilities of earlier-generation corticosteroids like hydrocortisone or prednisolone [1].

Research Fit

GR agonist: 6α-fluoro, 16α-methyl substitution for receptor-binding studies.

Signaling research: Anti-inflammatory and immunosuppressant pathway investigation.

Comparator tool: Intermediate-acting glucocorticoid for dosing schedule studies.

Substituting Paramethasone with non-fluorinated analogs (e.g., prednisolone) or ultra-potent 9α-fluoro derivatives (e.g., dexamethasone) fundamentally alters the therapeutic and formulation profile. Prednisolone requires 2.5 times the API mass to achieve equivalent anti-inflammatory efficacy and carries residual mineralocorticoid activity, complicating use in fluid-restricted formulations[1]. Conversely, while dexamethasone is more potent, its extreme HPA-axis suppression and ultra-high potency can make dose titration and content uniformity difficult in mid-tier inflammatory treatments. Paramethasone’s specific 6α-fluoro-16α-methyl configuration provides a precise procurement middle-ground: zero sodium retention with an intermediate equivalent dose (2 mg), preventing both the under-potency of prednisolone and the over-potency risks of dexamethasone[1].

Substitution Risk

Dexamethasone/betamethasone may have a lower benefit-risk ratio in long-term research models.

Hydrocortisone introduces salt-retaining effects absent in paramethasone; confounds electrolyte studies.

Dexamethasone induces greater adrenal atrophy and fibrosis; HPA axis endpoint may differ.

Anti-Inflammatory Potency and API Loading

Paramethasone demonstrates a significantly higher anti-inflammatory potency compared to non-fluorinated baseline corticosteroids, requiring substantially less active pharmaceutical ingredient (API) per dose. Clinical and pharmacological benchmarking establishes the equivalent anti-inflammatory dose of Paramethasone at 2.0 mg, compared to 5.0 mg for prednisolone and 20.0 mg for hydrocortisone [1]. This 2.5-fold increase in potency over prednisolone allows for reduced API volume in solid oral or topical formulations, streamlining manufacturability for high-concentration dosage forms [1].

| Evidence Dimension | Equivalent anti-inflammatory dose (lower is more potent) |

| Target Compound Data | 2.0 mg |

| Comparator Or Baseline | Prednisolone (5.0 mg) |

| Quantified Difference | 2.5x greater potency (60% reduction in required API mass) |

| Conditions | Standardized systemic glucocorticoid equivalence assays |

Enables formulation scientists to reduce API loading by 60% compared to prednisolone while achieving identical anti-inflammatory efficacy.

Mineralocorticoid Activity and Sodium Retention

The addition of the 16α-methyl group in Paramethasone completely abolishes the mineralocorticoid (sodium-retaining) activity that is characteristic of naturally occurring corticosteroids and some early synthetic analogs [1]. While hydrocortisone exhibits high sodium retention and prednisolone retains slight mineralocorticoid activity, Paramethasone demonstrates zero clinically significant sodium retention. This absolute selectivity for the glucocorticoid receptor over the mineralocorticoid receptor ensures that formulations utilizing Paramethasone do not induce fluid retention or hypertension [1].

| Evidence Dimension | Mineralocorticoid (sodium-retaining) activity |

| Target Compound Data | Negligible / Zero |

| Comparator Or Baseline | Hydrocortisone (High) / Prednisolone (Slight) |

| Quantified Difference | Complete abolition of sodium retention |

| Conditions | In vivo physiological receptor binding and fluid retention models |

Critical for procuring APIs intended for patients with cardiovascular or renal comorbidities where fluid retention is contraindicated.

Biological Half-Life and Dosing Interval

Paramethasone is classified as an intermediate-to-long-acting glucocorticoid, offering a significantly extended duration of tissue activity compared to standard intermediate-acting agents. The biological half-life of Paramethasone ranges from 36 to 54 hours [1]. In contrast, prednisolone exhibits a biological half-life of only 18 to 36 hours. This extended pharmacokinetic profile ensures prolonged suppression of inflammatory cytokines and the HPA axis, facilitating alternate-day or less frequent dosing regimens without sacrificing therapeutic coverage [1].

| Evidence Dimension | Biological half-life (tissue activity duration) |

| Target Compound Data | 36 to 54 hours |

| Comparator Or Baseline | Prednisolone (18 to 36 hours) |

| Quantified Difference | ~1.5x to 2x extension in biological half-life |

| Conditions | Systemic administration, measurement of HPA axis suppression duration |

Justifies the selection of Paramethasone for sustained-release or long-acting formulations requiring less frequent administration regimens.

Potency Titration vs. Dexamethasone

While Paramethasone is highly potent, it avoids the extreme receptor affinity of 9α-fluoro analogs like dexamethasone, providing a distinct formulation advantage. Dexamethasone requires an equivalent dose of 0.75 mg, making it roughly 2.6 times more potent than Paramethasone (2.0 mg equivalent) . For certain mid-tier inflammatory conditions, the ultra-high potency of dexamethasone can complicate micro-dosing and exacerbate severe HPA axis suppression. Paramethasone provides a highly stable, intermediate-high potency alternative that is easier to formulate accurately in standard solid dosage forms without the risks of ultra-microgram API homogeneity issues .

| Evidence Dimension | Equivalent dose (relative to dexamethasone) |

| Target Compound Data | 2.0 mg |

| Comparator Or Baseline | Dexamethasone (0.75 mg) |

| Quantified Difference | ~2.6x lower potency than dexamethasone |

| Conditions | Standardized systemic glucocorticoid equivalence assays |

Provides a safer, more easily processable API for mid-dose formulations where dexamethasone's extreme potency risks content uniformity failures or excessive HPA suppression.

Zero-Sodium-Retention Corticosteroid Formulations

Due to its complete lack of mineralocorticoid activity, Paramethasone is the preferred API for developing anti-inflammatory medications targeted at populations with cardiovascular, renal, or hypertensive comorbidities [1]. Its 6α-fluoro-16α-methyl structure ensures that manufacturers can guarantee zero sodium retention, a claim that cannot be made when procuring prednisolone or hydrocortisone.

High-Concentration Topical and Ocular Anti-Inflammatories

Paramethasone’s 2.5-fold higher potency compared to prednisolone allows formulation scientists to achieve equivalent efficacy with a 60% reduction in API loading [2]. This is particularly valuable in topical creams, ointments, and ophthalmic suspensions where high API concentrations can lead to solubility limits, crystallization, or poor vehicle stability.

Long-Acting Oral Dosage for Autoimmune Management

Leveraging its extended biological half-life of 36 to 54 hours, Paramethasone is highly suited for chronic disease management formulations that require alternate-day dosing [3]. Procurement of Paramethasone over shorter-acting analogs like methylprednisolone ensures sustained tissue activity and consistent HPA axis modulation, improving patient compliance in rheumatological applications.

Application Fit Matrix

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Drug Indication

Therapeutic Uses

PARAMETHASONE, A SYNTHETIC ANALOGUE OF HYDROCORTISONE, IS USEFUL IN TREATING INFLAMMATORY OR ALLERGIC CONDITIONS & OTHER DISEASES THAT RESPOND TO GLUCOCORTICOIDS. IN ANTI-INFLAMMATORY EFFECT, 2 MG PARAMETHASONE IS APPROX EQUIVALENT TO 20 MG HYDROCORTISONE.

IT IS 10 TIMES AS POTENT AS CORTISONE, BUT POTENCY DOES NOT CONFER ANY PARTICULAR ADVANTAGES. /PARAMETHASONE ACETATE/

VET: LIMITED, IN VETERINARY MEDICINE. INTRASYNOVIALLY, 10 MG OF SOL PHOSPHATE ESTER WAS ONLY EFFECTIVE FOR 1 DAY IN STIFLE JOINT OF DOGS.

For more Therapeutic Uses (Complete) data for PARAMETHASONE (6 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

H02 - Corticosteroids for systemic use

H02A - Corticosteroids for systemic use, plain

H02AB - Glucocorticoids

H02AB05 - Paramethasone

Mechanism of Action

Because paramethasone acetate suppresses basal and midcycle LH surge and blocks estrogen synthesis in the female, its possible effect upon testicular physiology was evaluated in 13 healthy men by measuring the circulating levels of FSH, LH, prolactin, testosterone, dihydrotestosterone, androstenedione, estradiol and cortisol every 4 hr throughout the day, before (control) and after paramethasone acetate (6 mg/day/7 days). The total concentrations of each hormone, as well as the paramethasone acetate-induced suppressibility (measured as percent decrease in the mean 24 hr plasma level) were analyzed. paramethasone acetate suppressed neither the basal nor circadian rhythm of testosterone and had no effect on LH, FSH or prolactin output. Dihydrotestosterone, androstenedione, estradiol were significantly reduced and the basal concentrations and circadian variations of cortisol were abolished. Paramethasone acetate showed a dual control on the pituitary gonadal axis and while causing a maximal suppressed adrenocortical activity it had no interference in testosterone synthesis. /Paramethasone acetate/

Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Associated Chemicals

Wikipedia

Drug Warnings

...LACKS THE SODIUM-RETAINING PROPERTIES OF HYDROCORTISONE, ALTHOUGH EDEMA & HYPERTENSION ARE OBSERVED INFREQUENTLY. THUS, PARAMETHASONE IS NOT RECOMMENDED FOR REPLACEMENT THERAPY IN ADRENOCORTICAL INSUFFICIENCY.

...ALMOST DEVOID OF MINERALOCORTICOID SIDE EFFECTS... CATABOLIC EFFECTS, SUCH AS PROTEIN DEPLETION & OSTEOPOROSIS, ARE ONLY MODERATE WITH LOW TO MODERATE DOSES OF THE DRUG. /PARAMETHASONE ACETATE/

The immunosuppressive effects of glucocorticoids may result in activation of latent infection or exacerbation of intercurrent infections, including those caused by Candida, Mycobacterium, Toxoplasma, Strongyloides, Pneumocystis, Cryptococcus, Nocardia, or Ameba. Glucocorticoids should be used with great care in patients with known or suspected Strongyloides (threadworm) infection. In such patients, glucocorticoid-induced immunosuppression may lead to Strongyloides hyperinfection and dissemination with widespread larval migration, often accompanied by severe enterocolitis and potentially fatal gram-negative septicemia. /Corticosteroids/

For more Drug Warnings (Complete) data for PARAMETHASONE (29 total), please visit the HSDB record page.

Methods of Manufacturing

Insertion of a 16 alpha-methyl group into the fluprednisolone molecule yields systemically active paramethasone.

Analytic Laboratory Methods

Analyte: paramethasone acetate; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /paramethasone acetate/

Analyte: paramethasone acetate; matrix: chemical identification; procedure: thin-layer chromatography with detection using short-wavelength ultraviolet light and comparison to standards /paramethasone acetate/

Analyte: paramethasone acetate; matrix: chemical purity; procedure: thin-layer chromatography with detection using ultraviolet light; ultraviolet absorption spectrophotometry at 242 nm with comparison to standards /paramethasone acetate/

For more Analytic Laboratory Methods (Complete) data for PARAMETHASONE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

SYSTEMIC EFFECTS OF ADMIN CORTICOSTEROIDS...MAY BE DIMINISHED BY LARGE DOSES OF BARBITURATES SUCH AS PHENOBARBITAL. ...PARAMETHASONE...MAY BE EXPECTED TO INTERACT...

PHENYTOIN...INCR METAB OF HYDROCORTISONE...& METHYLPREDNISOLONE IN HUMANS. ...LIKELY THAT...PARAMETHASONE...WOULD INTERACT SIMILARLY.

The effect of glucocorticoids on oral anticoagulant therapy is variable, and the efficacy of oral anticoagulants has been reported to be enhanced or diminished with concomitant glucocorticoid administration. Patients receiving glucocorticoids and oral anticoagulants concomitantly should be monitored (e.g., using coagulation indices) in order to maintain desired anticoagulant effect. /Corticosteroids/

For more Interactions (Complete) data for PARAMETHASONE (7 total), please visit the HSDB record page.

Stability Shelf Life

Epidural dextran-40 and paramethasone injection for treatment of spontaneous intracranial hypotension

Ivan Bel, Luis-Alfonso Moreno, Carmen GomarPMID: 16738294 DOI: 10.1007/BF03021850

Abstract

This report describes treatment with epidural dextran-40 and paramethasone injection of postural headache resulting from spontaneous intracranial hypotension in a pregnant patient.A 39-yr-old pregnant woman consulted the pain clinic for the assessment of a debilitating postural headache which was non-responsive to conventional analgesic treatment. Clinical findings and cranial magnetic resonance imaging indicated the diagnosis of spontaneous intracranial hypotension syndrome. Treatment with an epidural blood patch was not undertaken for several reasons. A lumbar epidural injection with dextran-40 and paramethasone led to a significant improvement in the symptoms and allowed a progressive discontinuation of adjuvant treatment with oral steroids, with complete resolution of symptoms.

We report a case of spontaneous intracranial hypotension in a pregnant patient successfully treated by epidural injection of dextran-40 and paramethasone, with adjuvant oral steroid therapy. Clinical trials are warranted to establish the efficacy of this treatment as an alternative to the epidural blood patch administration.

Comparison of surgical decompression and local steroid injection in the treatment of carpal tunnel syndrome: 2-year clinical results from a randomized trial

Domingo Ly-Pen, José-Luis Andréu, Isabel Millán, Gema de Blas, Alberto Sánchez-OlasoPMID: 22467087 DOI: 10.1093/rheumatology/kes053

Abstract

To compare the efficacy of surgical decompression vs local steroid injection in the treatment of idiopathic CTS.This is an open, prospective, randomized clinical trial. We studied the effects of surgical decompression vs local steroid injection in 163 wrists with a clinical diagnosis and neurophysiological confirmation of CTS, with an extended follow-up of 2 years. The primary end point was the percentage of wrists that reached a ≥ 20% improvement in the visual analogue scale score for nocturnal paraesthesias. Statistical analysis was done by Student's t-test for continuous variables and by chi-square test for categorical variables. Analyses were performed on an intent-to-treat basis. P < 0.05 were considered statistically significant.

Both treatment groups had comparable severity of CTS at baseline. Eighty wrists were randomly assigned to surgical decompression and 83 wrists to local steroid injection. Fifty-five wrists in the surgery group and 48 wrists in the injection group completed the 2-year follow-up. In the intent-to-treat analysis, at 2-year follow-up, 60% of the wrists in the injection group vs 69% in the surgery group reached a 20% response for nocturnal paraesthesias (P < 0.001).

Our findings suggest that both local steroid injection and surgical decompression are effective treatments in alleviating symptoms in primary CTS at 2-year follow-up. Surgery has an additional benefit in the 2-year follow-up, although clinical relevance of those differences remains to be defined.

Current Controlled Trials, www.controlled-trials.com, ISRCTN26264638.

Surgical decompression versus local steroid injection in carpal tunnel syndrome: a one-year, prospective, randomized, open, controlled clinical trial

Domingo Ly-Pen, José-Luis Andréu, Gema de Blas, Alberto Sánchez-Olaso, Isabel MillánPMID: 15692981 DOI: 10.1002/art.20767

Abstract

Optimal treatment of carpal tunnel syndrome (CTS) has not been established. This study compared the effects of local steroid injection versus surgical decompression in new-onset CTS of at least 3 months' duration.In a 1-year, prospective, randomized, open, controlled clinical trial, we studied the effects of surgical decompression versus local steroid injection in 163 wrists with a clinical and neurophysiologic diagnosis of CTS. Clinical assessments were done at baseline and at 3, 6, and 12 months after treatment. The primary end point was the percentage of wrists that reached a >or=20% improvement in the visual analog scale score for nocturnal paresthesias at 3 months of followup. Statistical analysis was done by Student's t-test for continuous variables and by chi-square test for categorical variables. Analyses were performed on an intent-to-treat basis. P values less than 0.05 were considered statistically significant.

Both treatment groups had comparable severity of CTS at baseline. Eighty wrists were randomly assigned to the surgery group and 83 wrists to the local steroid injection group. In the intent-to-treat analysis, at 3 months of followup, 94.0% of the wrists in the steroid injection group versus 75.0% in the surgery group reached a 20% response for nocturnal paresthesias (P = 0.001). At 6 and 12 months, the percentages of responders were 85.5% versus 76.3% (P = 0.163) and 69.9% versus 75.0% (P = 0.488), for local steroid injection and surgical decompression, respectively.

Over the short term, local steroid injection is better than surgical decompression for the symptomatic relief of CTS. At 1 year, local steroid injection is as effective as surgical decompression for the symptomatic relief of CTS.

[Clinical investigation of paramethasone acetate in patients with rheumatoid arthritis]

R A JAUREGUI, E TREVINO DE LA PENAPMID: 14451432 DOI:

Abstract

[OBSERVATIONS ON THE THERAPEUTIC USE OF PARAMETHASONE ACETATE (6-ALPHA-FLUORO-16-ALPHA-METHYL-PREDNISOLONE), A NEW SYNTHETIC CORTICOSTEROID]

R SCALABRINO, G CURTARELLIPMID: 14337873 DOI:

Abstract

[PARAMETHASONE IN THE THERAPY OF CHRONIC POLYARTHRITIS]

H MATHIESPMID: 14334934 DOI:

Abstract

[PREGNANCY IN THE COURSE OF PEMPHIGUS TREATED WITH CORTICOSTEROIDS]

L IZZO, C ORIENTEBIONDIPMID: 14307841 DOI:

Abstract

[Hiccups crisis following paramethasone intraarticular injection]

Ana M Barriocanal Barriocanal, Anna Vaqué Cabañas, Ricardo Pérez-Andrés, Alejandro Olivé MarquesPMID: 15989860 DOI: 10.1157/13076947

Abstract

CATARACTS IN CHILDREN ON LONG-TERM CORTICOSTEROID THERAPY

D C HAVREPMID: 14302515 DOI: 10.1001/archopht.1965.00970030820012

Abstract

DOSAGE OF BETAMETHASONE AND PARAMETHASONE IN ASTHMA

H HERXHEIMER, E STRESEMANNPMID: 14272697 DOI: 10.1016/s0140-6736(65)92647-4

Abstract

Explore Compound Types